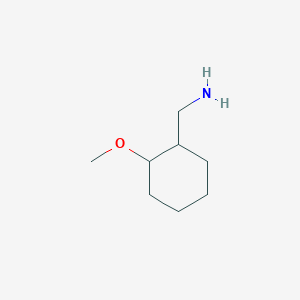

(2-Methoxycyclohexyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Methoxycyclohexyl)methanamine: is an organic compound with the molecular formula C8H17NO It is a derivative of cyclohexane, featuring a methoxy group (-OCH3) and an amine group (-NH2) attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxycyclohexyl)methanamine typically involves the following steps:

Starting Material: The process begins with cyclohexanone, which undergoes a methoxylation reaction to introduce the methoxy group.

Methoxylation: Cyclohexanone is treated with methanol in the presence of an acid catalyst to form 2-methoxycyclohexanone.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow reactors and catalytic processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2-Methoxycyclohexyl)methanamine can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form cyclohexylmethanamine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles such as halides or amines under basic or acidic conditions.

Major Products:

Oxidation: Aldehydes and ketones.

Reduction: Cyclohexylmethanamine derivatives.

Substitution: Substituted cyclohexylmethanamines.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: (2-Methoxycyclohexyl)methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

Biochemical Studies: The compound is used in biochemical studies to investigate the effects of methoxy and amine groups on biological activity.

Medicine:

Drug Development: It serves as a building block in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

Industry:

Mechanism of Action

The mechanism of action of (2-Methoxycyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The methoxy group can influence the compound’s lipophilicity and membrane permeability, while the amine group can form hydrogen bonds and ionic interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, and ion channels, leading to various physiological effects .

Comparison with Similar Compounds

- (4-Methoxycyclohexyl)methanamine

- Cyclohexanemethanamine

- Methenamine

Comparison:

- (2-Methoxycyclohexyl)methanamine vs. (4-Methoxycyclohexyl)methanamine: Both compounds have a methoxy group, but the position of the methoxy group differs, leading to variations in their chemical reactivity and biological activity .

- This compound vs. Cyclohexanemethanamine: The presence of the methoxy group in this compound introduces additional chemical properties compared to cyclohexanemethanamine, such as increased lipophilicity .

- This compound vs. Methenamine: Methenamine has a different structure and is primarily used as a urinary tract antiseptic, whereas this compound has broader applications in organic synthesis and drug development .

Biological Activity

(2-Methoxycyclohexyl)methanamine, also known as rac-[(1R,2R)-2-methoxycyclohexyl]methanamine, is an organic compound characterized by its unique structure that includes a cyclohexane ring, a methoxy group (-OCH₃), and an amine group (-NH₂). This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula for this compound is C₈H₁₇NO. Its structural features confer both hydrophobic and hydrophilic characteristics, allowing it to interact with various biological targets. The methoxy group enhances lipophilicity, which may improve membrane permeability, while the amine group facilitates hydrogen bonding with biological molecules.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may act as an enzyme modulator or receptor ligand, influencing various physiological processes. Key mechanisms include:

- Enzyme Modulation : The compound can act as a substrate or inhibitor for specific enzymes, altering their activity.

- Receptor Interaction : It may bind to various receptors, potentially leading to diverse biological responses.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Neurological Effects : Investigated for its effects on neurological disorders, the compound may influence neurotransmitter systems.

- Psychiatric Applications : Its structural similarity to known psychoactive compounds suggests potential applications in treating psychiatric conditions.

- Pharmaceutical Development : As a lead compound in drug development, it shows promise due to its ability to interact with biological targets effectively.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Neuroprotective Studies : Research indicates that the compound may exhibit neuroprotective properties by modulating pathways involved in neurodegeneration. For instance, it has been shown to inhibit glycogen synthase kinase 3 (GSK3), which is implicated in Alzheimer's disease .

- Psychotropic Effects : Similar compounds have demonstrated NMDA receptor antagonism and dopamine reuptake inhibition, suggesting that this compound may exhibit similar psychotropic effects under certain conditions .

- Pharmacological Profiles : In vitro studies have highlighted its potential as a pharmaceutical intermediate, particularly in synthesizing compounds targeting neurological disorders.

Comparative Analysis of Similar Compounds

The following table summarizes structural similarities and unique attributes of compounds related to this compound:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1-(4-Tert-butyl-1-methoxycyclohexyl)methanamine | Tert-butyl group on cyclohexane | Enhanced stability and lipophilicity |

| Methoxetamine | Methoxy group with ketone functionality | NMDA receptor antagonist properties |

| MXiPr | Isopropyl substitution on methoxyphenyl | Potential stimulant effects |

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

(2-methoxycyclohexyl)methanamine |

InChI |

InChI=1S/C8H17NO/c1-10-8-5-3-2-4-7(8)6-9/h7-8H,2-6,9H2,1H3 |

InChI Key |

WVPRQUYUVMSVTI-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCCCC1CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.